molecular formula C17H20FN3O2S B12407689 N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B12407689
M. Wt: 349.4 g/mol
InChI Key: LBLDGQIQXAQRNS-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a cycloheptyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the sulfanylacetamide group and the cycloheptyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.

    Preparation of Quinazoline Core: The quinazoline core can be synthesized from anthranilic acid through a series of reactions, including cyclization and functional group modifications.

    Introduction of Sulfanylacetamide Group: The sulfanylacetamide group is introduced through nucleophilic substitution reactions, where a suitable thiol is reacted with an acetamide derivative.

    Cycloheptyl Group Addition: The cycloheptyl group is typically introduced through alkylation reactions, using cycloheptyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, thiols, amines, basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows for interactions with specific molecular targets, making it a candidate for drug development.

    Biological Research: Researchers investigate its effects on various biological pathways and cellular processes, including apoptosis, cell proliferation, and signal transduction.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules, serving as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to these kinases, the compound can modulate their activity, leading to altered cellular responses. Additionally, the sulfanylacetamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine

Uniqueness

N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide stands out due to its unique combination of a quinazoline core, a cycloheptyl group, and a sulfanylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H20FN3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H20FN3O2S/c18-12-8-5-9-13-15(12)16(23)21-17(20-13)24-10-14(22)19-11-6-3-1-2-4-7-11/h5,8-9,11H,1-4,6-7,10H2,(H,19,22)(H,20,21,23)

InChI Key

LBLDGQIQXAQRNS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CSC2=NC3=C(C(=CC=C3)F)C(=O)N2

Origin of Product

United States

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